molecular formula C21H20N2O2 B13196471 2-[4-(Benzyloxy)phenyl]-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one

2-[4-(Benzyloxy)phenyl]-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B13196471
M. Wt: 332.4 g/mol
InChI Key: AQSYTZKRXPLNCL-UHFFFAOYSA-N
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Description

2-[4-(Benzyloxy)phenyl]-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by its unique structure, which includes a benzyloxyphenyl group attached to a pyridopyrimidinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Benzyloxy)phenyl]-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-component reactions. One efficient method includes the reaction of 4H-pyrido[1,2-a]pyrimidin-4-one with benzyloxybenzene derivatives under controlled conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Benzyloxy)phenyl]-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

2-[4-(Benzyloxy)phenyl]-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(Benzyloxy)phenyl]-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Benzyloxy)phenyl]-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzyloxyphenyl group and pyridopyrimidinone core make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C21H20N2O2

Molecular Weight

332.4 g/mol

IUPAC Name

2-(4-phenylmethoxyphenyl)-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C21H20N2O2/c24-21-14-19(22-20-8-4-5-13-23(20)21)17-9-11-18(12-10-17)25-15-16-6-2-1-3-7-16/h1-3,6-7,9-12,14H,4-5,8,13,15H2

InChI Key

AQSYTZKRXPLNCL-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=NC(=CC2=O)C3=CC=C(C=C3)OCC4=CC=CC=C4)C1

Origin of Product

United States

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